4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
CAS No.:
Cat. No.: VC20192934
Molecular Formula: C27H30N2O6
Molecular Weight: 478.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H30N2O6 |
|---|---|
| Molecular Weight | 478.5 g/mol |
| IUPAC Name | 3-(1-benzofuran-2-carbonyl)-1-[2-(diethylamino)ethyl]-2-(3,4-dimethoxyphenyl)-4-hydroxy-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C27H30N2O6/c1-5-28(6-2)13-14-29-24(18-11-12-20(33-3)21(16-18)34-4)23(26(31)27(29)32)25(30)22-15-17-9-7-8-10-19(17)35-22/h7-12,15-16,24,31H,5-6,13-14H2,1-4H3 |
| Standard InChI Key | YGPTVZWEBNZFSG-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC(=C(C=C4)OC)OC |
Introduction
Synthesis
The synthesis of this compound likely involves multi-step organic reactions to assemble the benzofuran moiety and pyrrolone core. While specific protocols for this exact compound are unavailable in the provided sources, similar compounds are synthesized via:
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Formation of the Benzofuran Core:
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Benzofurans are typically synthesized via cyclization of ortho-hydroxyaryl ketones using acid or base catalysis.
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Pyrrolone Core Construction:
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Pyrrolones are often prepared through condensation reactions involving amines and diketones.
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Substitution with Functional Groups:
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The dimethoxyphenyl and diethylamino groups can be introduced through electrophilic substitution or alkylation reactions.
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Further details on the synthesis would require experimental data or patents describing the stepwise methodology.
Potential Applications
This compound's structure suggests potential utility in medicinal chemistry, particularly in drug discovery. Key areas of interest include:
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Pharmacological Activity:
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The benzofuran moiety is common in bioactive molecules with anti-inflammatory, anticancer, or antimicrobial properties.
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The pyrrolone core may interact with biological targets such as enzymes or receptors due to its hydrogen-bonding capacity.
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Molecular Docking Studies:
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Similar compounds have been evaluated for their ability to inhibit enzymes like lipoxygenases or kinases.
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Material Science:
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Aromatic compounds with complex structures are sometimes explored for optical or electronic properties.
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Analytical Characterization
To confirm the identity and purity of this compound, the following analytical techniques are employed:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Determines chemical shifts of protons/carbon atoms in functional groups. |
| Mass Spectrometry (MS) | Confirms molecular weight and fragmentation pattern. |
| Infrared Spectroscopy (IR) | Identifies functional groups (e.g., hydroxyl, carbonyl). |
| X-Ray Crystallography | Provides detailed information on molecular geometry and bond lengths/angles. |
Challenges and Limitations
While this compound shows promise for various applications, challenges include:
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Complex Synthesis:
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The multi-step process may involve low yields or require expensive reagents.
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Limited Data Availability:
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Specific biological or material properties have not been extensively studied.
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Solubility Issues:
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The presence of hydrophobic aromatic rings could limit water solubility.
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